Trt-Phe-OH
Description
Historical Context of Trityl (Trt) Protecting Group Application
The trityl (triphenylmethyl, Trt) group was introduced into the field of peptide synthesis as a protective moiety for amino groups. Its large size and acid-labile nature—meaning it can be removed under mild acidic conditions—made it an attractive option. wikipedia.orguoa.gr The development of protecting groups was a critical advancement that enabled the progression of peptide synthesis from a challenging art to a systematic science. The first "modern" protecting group was the benzyloxycarbonyl (Z) group, developed in the 1930s by Bergmann and Zervas. bachem.comresearchgate.net
Later, the evolution of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in 1963 revolutionized the field by anchoring the growing peptide chain to an insoluble polymer support, simplifying the purification process. rsc.orgru.nl This new methodology spurred the development of new protecting groups compatible with solid-phase techniques. The trityl group found significant use, particularly in the now-dominant Fmoc/tBu strategy, where it is often employed for the side-chain protection of amino acids like cysteine, asparagine, glutamine, and histidine. peptide.comresearchgate.netnih.gov Its sensitivity to acid allows for its removal under conditions that leave other, more robust protecting groups intact. thieme-connect.deiris-biotech.de
Evolution of Protection Schemes in Peptide Synthesis and the Nα-Trityl-L-phenylalanine Paradigm
Modern peptide synthesis largely relies on two main orthogonal protection strategies: the Boc/Bzl and the Fmoc/tBu schemes. peptide.com
Boc/Bzl Strategy : This earlier method uses the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-protection and benzyl (B1604629) (Bzl)-based groups for more permanent side-chain protection. Both are removed by acid, but their differing sensitivity allows for selective cleavage. peptide.com
Fmoc/tBu Strategy : This is the most common approach today. It uses the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile groups like tert-butyl (tBu) for side-chain protection. The key advantage is the orthogonality between the base-labile Fmoc group and the acid-labile side-chain and resin-linker cleavage conditions, which simplifies the synthesis of complex peptides. rsc.orgcsic.es
Nα-Trityl-L-phenylalanine (Trt-Phe-OH) represents a specialized application within these strategies. The Nα-Trt group is exceptionally acid-labile and can be removed under very mild acidic conditions (e.g., 1% trifluoroacetic acid or dilute acetic acid), which are conditions that leave tBu and other acid-sensitive groups untouched. csic.esresearchgate.net This unique property makes Nα-Trt amino acids, including this compound, valuable in specific scenarios. For instance, the use of an Nα-Trt protected amino acid at the second position of a peptide sequence can suppress the formation of an undesirable cyclic by-product known as a diketopiperazine, a common issue in Fmoc-based synthesis. scielo.brpeptide.com
Scope and Objectives of Research on Nα-Trityl-L-phenylalanine
Research involving this compound and other Nα-Trityl amino acids is focused on leveraging their unique properties to overcome specific challenges in peptide synthesis. Key objectives include:
Synthesis of Complex Peptides : Utilizing Nα-Trt amino acids to facilitate the synthesis of difficult or sensitive peptide sequences, such as those prone to aggregation or side reactions like diketopiperazine formation. peptide.comcsic.es
Fragment Condensation : The mild deprotection conditions for the Nα-Trt group make it suitable for creating protected peptide fragments. These fragments can then be assembled into larger proteins, a powerful technique for producing very long or complex protein structures. peptide.com
Development of Novel Synthetic Methodologies : Researchers are exploring new combinations of protecting groups where the extreme acid lability of the Nα-Trt group provides an additional layer of orthogonality. This allows for the creation of peptides with intricate architectures, such as branched or cyclic peptides, by enabling selective deprotection and modification at specific points in the molecule. researchgate.netcsic.esresearchgate.net
Biomolecule Design : The stability and unique reactivity of Trt-protected amino acids make them useful tools in the design and synthesis of novel biomolecules that can mimic natural amino acids for studying protein interactions or developing new therapeutics. chemimpex.comchemimpex.com
Physicochemical Properties of Nα-Trityl-L-phenylalanine
Below is a table summarizing the key physicochemical properties of this compound.
| Property | Value | References |
| Synonyms | Trt-L-Phe-OH, N-(Triphenylmethyl)-L-phenylalanine | chemimpex.comchembk.comscbt.com |
| Molecular Formula | C₂₈H₂₅NO₂ | chemimpex.comchembk.comscbt.com |
| Molecular Weight | 407.50 g/mol | chemimpex.comchembk.comscbt.com |
| CAS Number | 3226-92-4 | chemimpex.combiosynth.com |
| Appearance | White to off-white powder | chemimpex.com |
| Melting Point | 78-82 °C | chemimpex.com |
| Optical Rotation [α]D²⁰ | +33 ± 2º (c=1 in acetone) | chemimpex.com |
| Purity | ≥ 98% (HPLC) | chemimpex.com |
This table is interactive. Click on the headers to sort the data.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-phenyl-2-(tritylamino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO2/c30-27(31)26(21-22-13-5-1-6-14-22)29-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20,26,29H,21H2,(H,30,31)/t26-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDAXFJBEVRMHU-SANMLTNESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Nα Trityl L Phenylalanine and Its Derivatives
Direct Preparation of Nα-Trityl-L-phenylalanine
The direct N-tritylation of L-phenylalanine offers a straightforward route to the desired product. This approach involves the reaction of the amino acid with trityl chloride in the presence of a base.
Optimization of Reaction Conditions for N-Tritylation
The direct tritylation of L-phenylalanine can be effectively carried out in an aqueous medium. In a typical procedure, L-phenylalanine is dissolved in a mixture of water, diethylamine, and isopropyl alcohol. Trityl chloride is then added portion-wise to the vigorously stirred solution at room temperature over a period of one hour. The use of diethylamine as a base is crucial for neutralizing the hydrochloric acid generated during the reaction, thus driving the reaction to completion.
Purification Strategies for Nα-Trityl-L-phenylalanine
A common and effective strategy for the purification of Nα-Trityl-L-phenylalanine involves its isolation as a diethylammonium (B1227033) salt. Following the reaction, the mixture is diluted with water and extracted with chloroform. The organic extracts, containing the desired product along with by-products like triphenylcarbinol, are then treated with diethylamine, leading to the precipitation of the Trt-Phe-OH diethylammonium salt.
To obtain the free acid, the isolated diethylammonium salt can be treated in one of two ways:
Suspension of the salt in water followed by acidification with 1 N hydrochloric acid. The resulting precipitate of Nα-Trityl-L-phenylalanine is then extracted with ether. This method yields the product as a crystalline solid.
Dissolution of the salt in dilute sodium hydroxide, followed by removal of the diethylamine under vacuum. The free acid is then precipitated by the addition of acetic acid.
For certain N-trityl amino acid derivatives, purification by silica (B1680970) gel chromatography may also be employed. csic.es
Synthesis of Nα-Trityl-Amino Acid Methyl Esters and Subsequent Hydrolysis
An alternative two-step approach to Nα-Trityl-L-phenylalanine involves the synthesis of its methyl ester derivative followed by hydrolysis. The N-tritylation of the amino acid methyl ester hydrochloride is carried out in a solvent such as dimethylformamide (DMF) with a base like triethylamine. This reaction typically proceeds in high yield. csic.es
The subsequent saponification of the Nα-Trityl-amino acid methyl ester is generally achieved by treatment with a base such as lithium hydroxide (LiOH) in a mixture of methanol and water. csic.es However, the hydrolysis of sterically hindered Nα-Trityl-amino acid methyl esters, including that of phenylalanine, can be slow.
| Compound | Yield (%) |
|---|---|
| N-Trt-Gly-OMe | 99 |
| N-Trt-Leu-OMe | 93 |
| N-Trt-Val-OMe | 95 |
| N-Trt-Ile-OMe | 90 |
| N-Trt-Asp(OtBu)-OMe | 94 |
| N-Trt-Tyr(tBu)-OMe | 95 |
Preparation of Related Trityl-Protected Amino Acid Derivatives
The methodologies described for Nα-Trityl-L-phenylalanine can be applied to the synthesis of other trityl-protected amino acids.
Nα-Trityl-Glycine (Trt-Gly-OH)
Nα-Trityl-Glycine can be prepared using either the methyl ester route or the trimethylsilyl ester method. The hydrolysis of N-Trt-Gly-OMe to yield Trt-Gly-OH is typically conducted at room temperature for 3 hours. csic.es
| Synthetic Method | Yield (%) |
|---|---|
| From Methyl Ester (Method A) | 40 |
| From Trimethylsilyl Ester (Method B) | 43 |
Nα-Trityl-Histidine (Trt-His(Trt)-OH) and Derivatives
The trityl (Trt) group is a vital acid-labile protecting group for the imidazole side chain of histidine in Fmoc-based solid-phase peptide synthesis (SPPS). peptide.com The dual protection of both the α-amino group and the imidazole nitrogen is critical for preventing side reactions and racemization during peptide coupling. nbinno.com
The direct tritylation of histidine can yield N,Nim-ditritylhistidine (Trt-His(Trt)-OH). One synthetic approach involves reacting histidine with triphenylmethyl chloride in the presence of anhydrous zinc chloride in acetonitrile. The subsequent addition of triethylamine facilitates the reaction, leading to the desired product after purification. chemicalbook.com
Table 1: Synthesis of Trt-His(Trt)-OH
| Reactants | Reagents | Solvent | Temperature (°C) | Yield (%) | Melting Point (°C) |
|---|
Data sourced from ChemicalBook. chemicalbook.com
It is important to note that Fmoc-His(Trt)-OH is particularly susceptible to racemization during the coupling process in SPPS. advancedchemtech.comacs.org The imidazole side chain's unprotected Nπ can abstract the α-proton, leading to a loss of stereochemical integrity. acs.org The addition of coupling additives like HOBt or HOAt can help to minimize this side reaction. advancedchemtech.com
Nα-Trityl-Asparagine (Trt-Asn(Trt)-OH) and Nα-Trityl-Glutamine (Trt-Gln(Trt)-OH)
The side chain amide groups of asparagine (Asn) and glutamine (Gln) require protection to prevent dehydration to nitriles, a common side reaction during activation with carbodiimide reagents in peptide synthesis. peptide.compeptide.com The trityl group is a preferred choice for this protection in Fmoc chemistry. peptide.com
A significant advantage of using Trt-protected Asn and Gln derivatives is their enhanced solubility in common SPPS solvents like DMF and NMP, compared to their unprotected Fmoc counterparts. peptide.compeptide.comnbinno.com This improved solubility promotes more efficient and complete coupling reactions. nbinno.com
The synthesis of Trt-Asn(Trt)-OH and Trt-Gln(Trt)-OH can be achieved starting from the corresponding side-chain Trt-protected amino acid. csic.es The process involves further tritylation of the α-amino group. The final products are purified by silica gel chromatography. csic.es
The 4-methyltrityl (Mtt) group, a derivative of the trityl group, has also been introduced for the side chain protection of Asn and Gln, offering the advantage of more rapid cleavage. nih.gov
Table 2: Properties of Trityl-Protected Asparagine and Glutamine Derivatives
| Compound | Key Advantage of Trt Protection | Deprotection Conditions |
|---|---|---|
| Fmoc-Asn(Trt)-OH | Prevents amide dehydration, improves solubility in DMF/NMP. peptide.compeptide.com | Typically complete within 1 hour with TFA at room temperature. peptide.com |
The trityl group is typically removed from the Asn and Gln side chains using trifluoroacetic acid (TFA). peptide.comadvancedchemtech.com The deprotection is generally efficient, though it may proceed slower if the Asn(Trt) residue is located at the N-terminus of the peptide. peptide.com In some cases, incomplete deprotection of Asn(Trt) has been observed, particularly in proximity to a reduced peptide bond. nih.gov
Trityl Protection of Side Chains (e.g., Cys(Trt), His(Trt), Asn(Trt), Gln(Trt))
The trityl group is a versatile and widely used protecting group for the side chains of several amino acids in peptide synthesis. Its acid lability allows for its removal under conditions that are often orthogonal to other protecting groups.
Cysteine (Cys): The thiol group of cysteine must be protected to prevent oxidation and the formation of unwanted disulfide bonds. peptide.com The Trt group is a common choice for this purpose in both Boc and Fmoc chemistries. peptide.com It can be removed with TFA in the presence of scavengers like triisopropylsilane (B1312306) (TIS). peptide.com This strategy is also useful for on-resin cyclization methods. peptide.com The use of Trt protection for cysteine has been instrumental in the synthesis of complex disulfide-rich peptides. rsc.org
Histidine (His): As mentioned previously, the imidazole ring of histidine is protected by a trityl group to prevent side reactions and racemization. peptide.comnbinno.com The Trt group is typically removed with 90% TFA. peptide.com
Asparagine (Asn) and Glutamine (Gln): The side chain amides of Asn and Gln are protected with a trityl group to prevent dehydration and improve solubility. peptide.com The Mtt group, a modified trityl group, allows for faster cleavage. nih.gov
Trityl-Protected Selenocysteine (Fmoc-Sec(Trt)-OH)
Selenocysteine (Sec) is a rare amino acid that contains a highly reactive selenol group, which necessitates protection during peptide synthesis. nih.gov The trityl group is an effective protecting group for the selenol side chain.
The synthesis of Fmoc-Sec(Trt)-OH can be achieved from a bis-Fmoc-protected selenocystine precursor. nih.govnih.gov The synthesis involves the reduction of the diselenide bond followed by the attachment of the trityl group. nih.gov One reported synthesis resulted in an 87% yield of Fmoc-Sec(Trt)-OH as a light yellow amorphous solid. nih.gov
Table 3: Synthesis and Properties of Fmoc-Sec(Trt)-OH
| Precursor | Key Synthesis Step | Yield (%) | Physical Appearance | Storage Conditions |
|---|
Data sourced from a study on Fmoc Selenocysteine SPPS Derivatives. nih.gov
Fmoc-Sec(Trt)-OH has been shown to be a useful building block in SPPS, although it may exhibit slow detritylation when not stored at low temperatures. nih.gov The trityl group is labile to standard TFA cleavage cocktails, allowing for the generation of selenocysteine-containing peptides. nih.gov
Role as an α-Amino Protecting Group in Solid-Phase Peptide Synthesis (SPPS)
In SPPS, the α-amino group of each incoming amino acid must be protected to prevent unwanted reactions during the coupling step. Nα-Trityl-L-phenylalanine serves this purpose, with the Trt group acting as a temporary mask that can be selectively removed to allow the peptide chain elongation. The use of the trityl group for Nα-protection, often in conjunction with base-labile side-chain protecting groups, represents a method for assembling peptides under mild conditions. csic.es
Compatibility with Acid-Labile Side-Chain Protecting Groups
The Trt group is acid-labile, and its removal typically requires acidic conditions. peptide.comiris-biotech.deresearchgate.net This acid lability is a key consideration when using this compound in conjunction with side-chain protecting groups, which are also often acid-labile, particularly in Fmoc-based SPPS. iris-biotech.de However, the relative lability of the Trt group compared to other acid-labile protecting groups like tert-butyl (tBu) allows for differential deprotection strategies. thieme-connect.comcblpatras.gr For instance, Trt-based side-chain protection on residues like Ser or Lys can be selectively removed under milder acidic conditions than those required for global side-chain deprotection using tBu-based groups. cblpatras.gr This selective deprotection is valuable for on-resin modifications of peptides. peptide.comiris-biotech.decblpatras.gr
Comparison with Fmoc/tBu and Boc/Bzl Strategies in SPPS
The two predominant strategies in SPPS are Fmoc/tBu and Boc/Bzl. iris-biotech.deiris-biotech.de The Fmoc/tBu strategy utilizes a base-labile Fmoc group for Nα-protection and acid-labile tBu-based groups for side-chain protection, offering orthogonality as the protecting groups are removed under different chemical conditions. iris-biotech.deiris-biotech.debiosynth.com The Boc/Bzl strategy, while historically significant, is considered less orthogonal as both Boc (Nα) and Bzl (side-chain) groups are acid-labile, albeit requiring different acid strengths for removal. iris-biotech.debiosynth.com
The use of Nα-Trt-amino acids presents an alternative approach, particularly when synthesizing peptides containing functionalities sensitive to the conditions used in standard Fmoc/tBu or Boc/Bzl protocols, such as oligonucleotide-peptide conjugates or glycopeptides. csic.es The Trt group's removal under diluted acid conditions is compatible with such sensitive molecules. csic.es However, compared to Fmoc and Boc, the preparation of Trt-amino acids can be less straightforward, and their coupling might be less efficient. csic.es
Here's a comparison of the protecting group lability in different SPPS strategies:
| Protecting Group | Type (Nα or Side-Chain) | Lability | Typical Removal Conditions | Compatibility Considerations |
| Fmoc | Nα (temporary) | Base-labile | Piperidine solution iris-biotech.deiris-biotech.de | Orthogonal to acid-labile side-chain groups (e.g., tBu, Trt) iris-biotech.deiris-biotech.de |
| Boc | Nα (temporary) | Acid-labile | Strong acid (e.g., 90% TFA) iris-biotech.deiris-biotech.de | Used with acid-labile side-chain groups (e.g., Bzl), less orthogonal than Fmoc/tBu iris-biotech.deiris-biotech.debiosynth.com |
| Trt | Nα (temporary) or Side-Chain (permanent/semi-permanent) | Acid-labile (more labile than tBu) peptide.comthieme-connect.comcblpatras.gr | Diluted acid (e.g., 1% TFA in DCM, 0.1M HOBt in TFE, 3% TCA in DCM) researchgate.netgoogle.com, 90% TFA (for complete removal) peptide.com | Compatible with acid-labile side-chain groups, allows for selective deprotection thieme-connect.comcblpatras.gr |
| tBu | Side-Chain (permanent) | Acid-labile | Strong acid (e.g., 95% TFA) iris-biotech.de | Orthogonal to base-labile Nα group (Fmoc) iris-biotech.deiris-biotech.de |
| Bzl | Side-Chain (permanent) | Acid-labile | Acid (e.g., 10% acetic acid) or hydrogen fluoride (B91410) iris-biotech.de | Used with acid-labile Nα group (Boc) iris-biotech.deiris-biotech.debiosynth.com |
Addressing Reactivity Challenges of Trt-Amino Acids in Coupling
While Trt-amino acids offer advantages in terms of mild deprotection, their bulkiness can sometimes lead to lower coupling yields compared to carbamate-protected amino acids like Fmoc- or Boc-amino acids. csic.esresearchgate.net The steric hindrance imposed by the trityl group can affect the efficiency of the amide bond formation. researchgate.net To overcome these reactivity challenges, more powerful activating conditions may be required for the incorporation of Trt-amino acids. researchgate.net The preparation of Trt-amino acids themselves can also present difficulties, although methods using amino acid esters have been explored to address these issues. csic.es
Strategies for Mild Cleavage of Trityl Protecting Group
A significant advantage of the trityl protecting group is its lability under mild acidic conditions, allowing for selective removal without affecting more acid-stable protecting groups or sensitive functionalities within the peptide or attached to the resin. peptide.comiris-biotech.deresearchgate.netthieme-connect.comnih.govguidetopharmacology.orgbachem.comthermofisher.com
Mild cleavage conditions for the Trt group include:
Diluted trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), such as 1% TFA in DCM. researchgate.netgoogle.com
Acetic acid in trifluoroethanol and dichloromethane (e.g., 1:1:8 ratio). peptide.com
Solutions of hydroxybenzotriazole (B1436442) (HOBt) in trifluoroethanol (TFE), such as 0.1 M HOBt in TFE. researchgate.net
Diluted acetic acid (AcOH). csic.es
3% trichloroacetic acid (TCA) in DCM. researchgate.net
Hexafluoroisopropyl alcohol (HFIP) in DCM. peptide.com
These mild conditions are particularly useful when preparing protected peptide fragments on acid-labile resins like 2-chlorotrityl chloride resin, which can be cleaved under very mild acidity while retaining most side-chain protecting groups. peptide.comiris-biotech.depeptide.comacs.org The lability order of trityl-based protecting groups is generally Trt > Mtt > Mmt, with Mtt and Mmt being even more acid-labile than the standard Trt group. peptide.com
The removal of the Trt group under acidic conditions generates the trityl carbonium ion, which can lead to the resin turning deep yellow if Trt-protected amino acids are present. thermofisher.com Scavengers are often included in cleavage cocktails to react with these carbocations and prevent unwanted side reactions, such as reattachment to deprotected side chains. thermofisher.com
Utility in Solution-Phase Peptide Synthesis
While SPPS is widely used, solution-phase peptide synthesis (LPPS) remains valuable, particularly for large-scale synthesis and the production of peptide fragments. bachem.com Nα-Trityl-L-phenylalanine can also be utilized in solution-phase synthesis as an amino-protected amino acid building block. evitachem.com
In solution phase, the choice of protecting groups is crucial for the success of coupling and deprotection steps. bachem.com The Trt group's acid lability allows its removal under conditions that may be compatible with other protecting groups used in solution synthesis. nih.govwipo.int For example, in the synthesis of hemopressin peptides by classical solution phase fragment condensation, Fmoc-Asn(Trt)-Phe-OH was prepared and used as a dipeptide fragment. nih.gov This demonstrates the utility of Trt-protected amino acids in building blocks for solution-phase strategies.
Research findings highlight the preparation of N-trityl derivatives of various amino acids, including phenylalanine, through methods like catalytic hydrogenation of corresponding benzyl (B1604629) esters or direct tritylation of amino acids, often isolated as diethylammonium salts. uoa.gr These Trt-amino acids can then be employed in solution-phase coupling reactions. uoa.gr
Segment Condensation and Fragment Coupling Strategies Utilizing this compound
Segment condensation and fragment coupling are convergent approaches in peptide synthesis that involve synthesizing protected peptide fragments separately and then coupling them to form a longer peptide chain. bachem.comacs.org This strategy is particularly advantageous for the synthesis of long and complex peptides where stepwise SPPS can lead to accumulation of impurities. bachem.comacs.org
This compound and other Trt-protected amino acids play a role in the synthesis of these protected peptide fragments. For instance, protected fragments can be synthesized on solid support using Fmoc chemistry, incorporating Trt-protected amino acids at specific positions. google.comgoogle.comresearchgate.net The mild acid lability of the Trt group allows for selective deprotection or cleavage of protected fragments from certain resins while retaining other protecting groups. peptide.comiris-biotech.depeptide.comacs.org
In fragment coupling, the protected peptide segments are joined either on the solid phase (solid-phase fragment coupling) or in solution (hybrid strategy). acs.org The Trt group, when used for Nα-protection of the C-terminal fragment or side-chain protection within fragments, needs to be compatible with the coupling chemistry used to join the fragments. google.comnih.govwipo.int Studies on the synthesis of complex peptides like octreotide (B344500) and semaglutide (B3030467) have shown the incorporation of Trt-protected amino acids, including phenylalanine or other residues, within fragments that are subsequently coupled in solution phase or on solid phase. google.comwipo.intgoogle.comgoogle.com This underscores the utility of Trt-protected building blocks in the convergent synthesis of larger peptides.
Synthesis of Peptides with Sensitive Biomolecules
The use of Trt-amino acids, such as this compound, is advantageous in the synthesis of peptides containing sensitive biomolecules. researchgate.net The mild acidic conditions required for Trt group removal are compatible with a range of labile functionalities that might be degraded or altered by the stronger acidic conditions typically used to cleave peptides from resins or remove other protecting groups in different strategies (e.g., the strong acids used in Boc/Bzl strategy). researchgate.netcsic.es
This compatibility with mild conditions extends the scope of chemically accessible peptide molecules, allowing for the synthesis of complex conjugates and modified peptides. researchgate.net
Glycopeptide Synthesis
Glycopeptides are peptides that contain covalently attached carbohydrate moieties. These carbohydrate structures can be sensitive to strong acidic or basic conditions. nih.govnih.gov The synthesis of glycopeptides often requires protecting group strategies that allow for the selective deprotection and cleavage of the peptide from the solid support without damaging the delicate glycosidic linkages or the carbohydrate structures themselves. nih.gov
The use of Trt-amino acids, including this compound, in conjunction with base-labile side-chain protecting groups and base-labile supports, or with acid-labile supports and tBu side-chain protection, enables peptide assembly under mild conditions compatible with glycopeptides. researchgate.net The removal of the Trt group can be performed using diluted acid solutions, which are less likely to cause degradation of the attached carbohydrate structures compared to stronger acidic conditions. researchgate.net
Research has demonstrated the successful incorporation of amino acids into glycopeptide sequences using solid-phase protocols involving Nα-trityl-amino acids. csic.esnih.gov
Oligonucleotide-Peptide Conjugation
Oligonucleotide-peptide conjugates (OPCs) are chimeric molecules combining nucleic acid and peptide components. These conjugates have various potential applications, including in therapeutics and nanotechnology. nih.govcsic.es The synthesis of OPCs presents a challenge due to the differing chemical requirements for oligonucleotide and peptide synthesis, particularly concerning protecting group strategies and deprotection conditions. nih.govcsic.es Oligonucleotides are generally sensitive to strong acidic conditions, which can lead to depurination. csic.escsic.es
Trt-amino acids, including this compound, offer a viable approach for the synthesis of OPCs because the trityl group can be removed under mild acidic conditions, such as diluted trichloroacetic acid (TCA) solutions, which are compatible with the oligonucleotide moiety. researchgate.netnih.govcsic.es This allows for the stepwise assembly of the peptide chain on a solid support, followed by or preceding the synthesis of the oligonucleotide, using conditions that minimize damage to either component. nih.govcsic.es
While some side-chain Trt groups (e.g., on Gln) might require stronger acidic conditions for removal, the Nα-Trt group on amino acids like phenylalanine can be effectively removed under conditions suitable for oligonucleotide stability, facilitating the synthesis of these complex bioconjugates. csic.es
| Compound Name | PubChem CID |
| L-Phenylalanine | 6140 guidetopharmacology.orgfishersci.ca |
| Triphenylmethyl group (Trityl) | 5374035 wikipedia.org |
| Triphenylmethyl chloride | 6456 wikipedia.orgnih.govfishersci.fi |
| This compound | - |
| Boc-Phe-OH | 77857 advancedchemtech.com |
| Fmoc-Phe-OH | - |
| Fmoc-Cys(Trt)-OH | - |
| Fmoc-His(Trt)-OH | - |
| Fmoc-Asn(Trt)-OH | - |
| Fmoc-Gln(Trt)-OH | - |
| Fmoc-Ser(Trt)-OH | - |
| Fmoc-Lys(Boc)-OH | - |
| Fmoc-Asp(OtBu)-OH | - |
| Fmoc-Glu(tBu)-OH | - |
| Fmoc-Arg(Pbf)-OH | - |
| Fmoc-Thr(tBu)-OH | - |
| Fmoc-Trp(Boc)-OH | - |
| Fmoc-Tyr(tBu)-OH | - |
| Trifluoroacetic acid (TFA) | - |
| Piperidine | - |
| Diisopropylcarbodiimide (DIPC) | - |
| HATU | - |
| HOBt | - |
| DIPEA | - |
| TCA | - |
| DCM | - |
| DMF | - |
| NMP | - |
| TBTU | - |
| HBTU | - |
| NMM | - |
| DIC | - |
| 6-Cl-HOBt | - |
| TIS | - |
| Ethanedithiol | - |
| Anisole | - |
| Hydrazine monohydrate | - |
While the synthesis and coupling efficiency of Trt-amino acids may present some challenges compared to those protected with urethane-type groups like Boc or Fmoc, their mild deprotection conditions open up possibilities for synthesizing peptides containing acid-sensitive functionalities. researchgate.net
Application of Nα Trityl L Phenylalanine in Peptide Synthesis
Synthesis of Peptides with Sensitive Biomolecules
The application of Trt-amino acids, such as Trt-Phe-OH, is particularly beneficial in the synthesis of peptides incorporating sensitive biomolecules. researchgate.net The mild acidic conditions required for the removal of the Trt group are compatible with a range of labile functionalities that would otherwise be degraded or altered by the stronger acidic conditions typically employed in standard peptide synthesis strategies for cleavage from the resin or global deprotection. researchgate.netcsic.es
This compatibility with mild conditions expands the repertoire of complex peptide molecules accessible through chemical synthesis, including various conjugates and modified peptides. researchgate.net
Glycopeptide Synthesis
Glycopeptides, which are peptides adorned with carbohydrate moieties, are a class of sensitive biomolecules. The glycosidic bonds and the carbohydrate structures themselves can be susceptible to degradation under strongly acidic or basic conditions. nih.govnih.gov The successful synthesis of glycopeptides often necessitates protecting group strategies that permit the selective deprotection and cleavage of the peptide from the solid support without compromising the integrity of the attached carbohydrate structures. nih.gov
The use of Trt-amino acids, including this compound, in combination with base-labile side-chain protecting groups and supports, or with acid-labile supports and tBu side-chain protection, allows for peptide chain elongation under mild conditions that are compatible with glycopeptides. researchgate.net The removal of the Trt group can be achieved with diluted acid solutions, which pose a lower risk of degrading the carbohydrate moieties compared to stronger acidic treatments. researchgate.net Studies have demonstrated the successful incorporation of amino acids into glycopeptide sequences using solid-phase protocols that utilize Nα-trityl-amino acids. csic.esnih.gov
Oligonucleotide-Peptide Conjugation
Oligonucleotide-peptide conjugates (OPCs) are hybrid molecules comprising both nucleic acid and peptide components, finding applications in areas such as therapeutics and nanotechnology. nih.govcsic.es The synthesis of OPCs is challenging due to the inherent incompatibility of the chemical conditions typically used for oligonucleotide synthesis and peptide synthesis, particularly concerning protecting groups and deprotection steps. nih.govcsic.es Oligonucleotides are notably sensitive to strong acidic conditions, which can induce depurination. csic.escsic.es
Trt-amino acids, such as this compound, offer a valuable strategy for the synthesis of OPCs because the trityl group can be removed under mild acidic conditions, such as diluted trichloroacetic acid (TCA) solutions. researchgate.netnih.govcsic.es These conditions are generally compatible with the stability of the oligonucleotide moiety. researchgate.netnih.govcsic.es This approach allows for the stepwise assembly of the peptide chain on a solid support using conditions that minimize potential damage to the oligonucleotide component, whether the peptide is synthesized before or after the oligonucleotide. nih.govcsic.es
Mechanistic and Reactivity Studies of Trityl Protecting Group in Peptide Chemistry
Stability and Lability of the Trityl Group under Various Conditions
The trityl protecting group is characterized by its acid lability. This property is fundamental to its use in peptide synthesis, allowing for its removal under acidic conditions. The stability and subsequent lability of the Trt group are influenced by the specific acid used, its concentration, and the reaction time and temperature.
Generally, the trityl group is cleaved using acidic reagents. Trifluoroacetic acid (TFA) is a commonly employed reagent for Trt deprotection. Typical conditions for the removal of the Trt group involve treatment with concentrated TFA, such as 90% TFA. peptide.compeptide.com However, the lability of the trityl group can vary depending on the specific atom it is protecting. For instance, the Trt group used for cysteine side-chain protection is labile to TFA and is often removed during the final cleavage procedure in Fmoc solid-phase peptide synthesis (SPPS). sigmaaldrich.com Complete deprotection of Cys(Trt) residues may require cleavage cocktails containing scavengers like triisopropylsilane (B1312306) (TIS) to prevent the reattachment of the trityl cation. sigmaaldrich.comuci.edu
The relative lability of trityl-based protecting groups follows a general order: Trt > Mtt > Mmt. peptide.com Mtt (4-methyltrityl) and Mmt (4-methoxytrityl) groups are more acid labile than the Trt group, with Mmt being the most labile among the three. peptide.com Mmt groups can be completely removed with 15% TFA, while Trt typically requires higher concentrations like 90% TFA. peptide.com Milder acidic conditions, such as 1% TFA in dichloromethane (B109758)/TIS, can selectively remove Mmt groups. sigmaaldrich.com Similarly, 2-chlorotrityl (2-ClTrt), Trt, and Mmt groups on side chains of Tyr, Ser/Thr, and Cys can be removed using only 1% TFA in DCM, allowing for selective deprotection. sigmaaldrich.com
The acid sensitivity of resins functionalized with trityl linkers is high due to the stabilization of the benzylic carbocation formed during cleavage. iris-biotech.de Cleavage from these resins can be achieved with as low as 1% TFA or acetic acid. iris-biotech.de Protected peptides can also be cleaved from trityl-based resins using 20% hexafluoroisopropanol, which keeps side-chain protecting groups, including trityl groups on cysteine, intact. iris-biotech.de
Racemization Studies in Trt-Amino Acid Coupling
Racemization, the conversion of a chiral amino acid into a mixture of its enantiomers, is a significant concern in peptide synthesis, as it can lead to the formation of undesired diastereomers and reduce the purity of the final peptide product. Certain amino acids are particularly prone to racemization during coupling reactions, with histidine and cysteine being notable examples. peptide.comsigmaaldrich.comacs.orgfigshare.comresearchgate.netpeptide.comug.edu.pl The trityl group, while effective for protection, does not inherently prevent racemization during coupling. peptide.com
The mechanism of racemization typically involves the abstraction of the α-hydrogen from the activated amino acid, leading to the formation of an enolic intermediate or a 5-membered oxazolinone ring, which can then epimerize. peptide.combachem.com
Impact of Pre-activation and In Situ Activation on Racemization
The strategy employed for activating the carboxyl group of the Trt-protected amino acid before coupling can significantly impact the extent of racemization. Studies, particularly with Fmoc-His(Trt)-OH, have shown that the conditions of carboxylate pre-activation are critical for histidine racemization. acs.orgfigshare.com
Intensive pre-activation of Fmoc-His(Trt)-OH has been found to stimulate racemization. acs.orgfigshare.com This suggests that prolonged exposure of the activated species to the reaction environment before coupling increases the likelihood of α-hydrogen abstraction and subsequent epimerization.
Conversely, adopting an in situ activation strategy, where the activating reagent is added to the mixture of the protected amino acid and the peptide-resin, can boost other side reactions, such as peptide Nα endcapping by the coupling reagent (e.g., N,N-diisopropylcarbodiimide, DIC). acs.orgfigshare.comresearchgate.net A conflicting relationship between histidine racemization and peptide Nα endcapping has been observed, highlighting the need to balance these competing side reactions through careful optimization of activation conditions. acs.orgfigshare.com
The choice between pre-activation and in situ activation, along with the specific coupling reagents and bases used, must be carefully considered for Trt-amino acids to minimize racemization while ensuring efficient coupling.
Mitigation Strategies for Stereochemical Integrity
Several strategies are employed to mitigate racemization during the coupling of Trt-protected amino acids. The selection of appropriate coupling reagents and additives is paramount. Adding suppressants like HOBt (hydroxybenzotriazole), 6-Cl-HOBt, or HOAt (hydroxyazabenzotriazole) can effectively suppress racemization. peptide.combachem.com HOAt, an aza analogue of HOBt, has been reported to not only accelerate acylation but also reduce racemization. chempep.com
The use of specific coupling protocols can also help maintain stereochemical integrity. For instance, certain reduced-racemization protocols have been evaluated and compared for coupling cysteine residues. peptide.com While the trityl group itself does not prevent racemization during coupling, careful control of the activation and coupling conditions, including the choice of coupling reagent, additives, base, and reaction time, is essential to minimize epimerization.
Using an in situ activation strategy or a fast activation process is generally proposed to effectively shorten the existence period of the activated amino acid species, thereby reducing the opportunity for racemization. researchgate.net
Orthogonality of the Trityl Group with Other Protecting Groups
Orthogonal protection is a fundamental concept in multi-step organic synthesis, including peptide synthesis. It involves using a set of protecting groups that can be removed independently of each other under different chemical conditions. peptide.comiris-biotech.deru.nlwikipedia.org This allows for the selective deprotection of specific functional groups at different stages of the synthesis without affecting other protected moieties or the growing peptide chain.
The trityl group is often used in conjunction with other protecting groups in peptide synthesis, forming orthogonal or quasi-orthogonal protection schemes.
Co-application with tert-Butyl (tBu)
A widely used orthogonal protection strategy in solid-phase peptide synthesis is the Fmoc/tBu strategy. iris-biotech.dewikipedia.orgpeptide.comrsc.orgresearchgate.netresearchgate.net In this scheme, the Nα-amino group is protected by the base-labile Fmoc group, while acid-labile groups, often based on the tert-butyl (tBu) group or the trityl group, are used for side-chain protection. iris-biotech.depeptide.comresearchgate.netontosight.ai
The co-application of Trt and tBu protecting groups is common, particularly for protecting different side chains within the same peptide sequence. For example, in Fmoc SPPS, the Trt group is frequently used to protect the thiol group of cysteine residues, while tBu groups are used for the side chains of amino acids like serine, threonine, tyrosine, aspartic acid, and glutamic acid. iris-biotech.depeptide.comresearchgate.netontosight.ai This combination leverages the differential lability of the Fmoc group (base-labile) and the Trt and tBu groups (acid-labile) to allow for stepwise assembly and final deprotection.
Influence of the Trityl Group on Amino Acid Reactivity and Coupling Efficiency
The trityl (Trt) group is frequently employed in peptide synthesis as a labile protecting group for the N-alpha amino function. This protection strategy offers orthogonality when used in conjunction with base-labile side-chain protecting groups, facilitating peptide assembly under mild reaction conditions. advancedchemtech.comnih.gov The successful incorporation of N-alpha-trityl-amino acids into growing peptide chains has been demonstrated using established solid-phase protocols. advancedchemtech.com
A primary factor influencing the reactivity and subsequent coupling efficiency of amino acids bearing an N-alpha trityl group is its significant steric bulk. Early investigations into peptide synthesis utilizing the trityl group revealed challenges in coupling "higher" tritylamino acids, such as trityl-L-phenylalanine (Trt-Phe-OH), trityl-L-leucine (Trt-Leu-OH), and trityl-L-asparagine, when employing the mixed anhydride (B1165640) coupling method with amino acid esters. uni.lu This diminished reactivity was attributed to steric hindrance imposed by the bulky trityl group, which was proposed to either impede the formation of the mixed anhydride intermediate or steer the reaction towards undesired carbamate (B1207046) formation rather than the intended peptide bond formation. uni.lu Notably, this specific steric impediment was not observed during the coupling of pre-formed trityldi- or polypeptides. uni.lu
Despite the potential for steric effects to hinder coupling, the efficiency of incorporating Trt-amino acids has been systematically evaluated in solid-phase peptide synthesis using various test sequences, including well-established examples like the Merrifield tetrapeptide, Leu-enkephaline, and the challenging ACP(65-74) sequence. advancedchemtech.com These studies have explored different coupling methodologies, such as diisopropylcarbodiimide (DIPC)-HOBt activation and HATU/DIEA activation, to optimize the coupling of Trt-amino acids. advancedchemtech.com
Beyond its role in N-alpha protection, the steric bulk of the trityl group can also confer advantages in specific synthetic scenarios. For instance, when incorporated as a linker in solid supports like 2-chlorotrityl resin, the steric environment created by the trityl moiety can effectively suppress the formation of diketopiperazines, a common side reaction, particularly during the synthesis of peptides with a C-terminal proline residue. fishersci.secenmed.com
While steric factors are a dominant consideration regarding the trityl group's influence on coupling efficiency, electronic effects also contribute to the complex interplay governing peptide bond formation and conformation. nih.gov Nevertheless, the considerable spatial requirement of the trityl group remains a key determinant affecting the accessibility of the amino group for reaction during the coupling step.
Research findings underscore the importance of selecting appropriate coupling reagents and reaction conditions to achieve efficient incorporation of trityl-protected amino acids. Although detailed quantitative data on coupling yields under various conditions have been presented in the literature advancedchemtech.com, the general consensus is that optimized protocols are necessary to counteract the potential for reduced reactivity stemming from the trityl group's steric presence. The inherent lability of the trityl group under mild acidic conditions, while beneficial for cleavage from the solid support, necessitates careful optimization of coupling conditions to prevent premature deprotection or other unwanted side reactions. advancedchemtech.comuni.lu
Analytical and Characterization Methodologies for Nα Trityl L Phenylalanine and Peptides
Spectroscopic Characterization Techniques
Spectroscopic methods provide valuable structural information about Trt-Phe-OH and peptides containing this modified amino acid.
Nuclear Magnetic Resonance Spectroscopy (NMR: 1H, 13C)
NMR spectroscopy is a primary technique for confirming the structure and purity of this compound and synthesized peptides. Both 1H and 13C NMR provide detailed information about the chemical environment of atoms within the molecule.
For this compound, 1H NMR spectra in CDCl3 show characteristic signals, including multiplets in the δ 7.4-7.1 ppm range corresponding to the aromatic protons of both the trityl and phenyl groups (20H) csic.es. A triplet at δ 3.57 ppm is observed for the α-CH proton, and multiplets between δ 2.88-2.68 ppm are attributed to the β-CH2 protons csic.es.
13C NMR spectra of this compound in CDCl3 reveal signals for the carboxyl group at δ 178.5 ppm csic.es. Aromatic carbons from the trityl and phenyl groups appear in the δ 145.4 to 126.6 ppm range, including signals at 145.4, 136.8, 129.9, 128.6, 128.4, 127.9, 126.9, and 126.6 ppm csic.es. The quaternary carbon of the trityl group (Cq, Trt) is observed at δ 71.2 ppm csic.es. The α-CH carbon appears at δ 58.0 ppm, and the β-CH2 carbon is found at δ 40.7 ppm csic.es.
NMR is also used to characterize peptides. For instance, 1H NMR spectra of diphenylalanines can show amide NH signals around 8.5 ppm, which appear as doublets due to coupling with the adjacent CH hydrogen acs.org. 13C NMR is used to assign chemical shifts for aliphatic carbons, carboxylates, and amide carbonyls in peptides acs.org.
Infrared (IR) Spectroscopy
IR spectroscopy is a complementary technique used to identify the functional groups present in this compound and peptides. While specific IR data for this compound were not extensively detailed in the search results, IR spectroscopy is a standard method for confirming the presence of characteristic bonds such as C=O (carboxyl and amide), N-H, and C-H stretching vibrations, which are indicative of the compound's structure. IR spectra can show characteristic absorption bands; for example, a patent mentions IR data for 4-borono-L-phenylalanine showing peaks at 3585, 3148, 3038, 2923, 1636, 1610, 1507, 1410, 1398, 1345, 1085, and 716 cm⁻¹ google.com.
Chromatographic Purity Assessment and Monitoring
Chromatographic techniques are essential for assessing the purity of this compound and monitoring peptide synthesis reactions.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and widely used technique for analyzing and purifying peptides and protected amino acids like this compound thermofisher.com. It allows for the separation of the target compound from impurities based on differences in their interaction with a stationary phase and a mobile phase.
Purity of this compound is typically assessed by HPLC, with reported purities often being ≥ 98% or ≥ 97% chemimpex.comwatanabechem.co.jp. HPLC is also routinely used to evaluate the relative purity of purified peptides nih.gov. Integrated peak areas from HPLC chromatograms are used to determine relative purity nih.gov. If peptide purity is below 90%, re-purification by HPLC is recommended nih.gov.
Typical HPLC conditions for peptide analysis involve using a C18 column with a gradient elution system employing Solvent A (water with 0.1% TFA) and Solvent B (acetonitrile with 0.1% TFA) nih.gov. Flow rates and gradient profiles are optimized based on the specific peptide sequence nih.govrsc.org. UV detection is commonly employed, monitoring at wavelengths such as 210-214 nm (for the peptide bond) or 240-260 nm (for peptides containing aromatic residues like Phe, Tyr, or Trp) thermofisher.comrsc.org. Retention time is a key parameter for identifying and assessing the purity of the target compound rsc.orgrsc.org. HPLC can also be used to monitor the efficiency of protecting group removal during peptide synthesis thermofisher.comsigmaaldrich.com.
Interactive table: Example HPLC Conditions for Peptide Analysis
| Parameter | Value |
| Column Type | C18 |
| Solvent A | Water + 0.1% TFA |
| Solvent B | Acetonitrile + 0.1% TFA |
| Flow Rate | 1.0 mL/min (analytical) rsc.org |
| Detection Wavelength | 214 nm, 254 nm rsc.org or 210-214 nm, 240-260 nm thermofisher.com |
| Gradient | Variable (e.g., 5% B to 55% B over 50 min) nih.gov |
Thin-Layer Chromatography (TLC)
TLC is a simple and rapid technique used for monitoring reactions and assessing the purity of this compound and related compounds chemimpex.comnih.gov. It involves separating compounds on a thin layer of stationary phase (commonly silica (B1680970) gel) coated on a plate, using a mobile phase to elute the components.
For this compound, TLC using a solvent system of CHCl3/MeOH (9:1) has been reported, with an Rf value of 0.40 csic.es. TLC is often performed on aluminum sheets coated with silica gel 60 F254 csic.es. Visualization is typically done using UV light (at 254 nm) or by staining, such as with ninhydrin, which reacts with free amino groups oiv.intreachdevices.com. TLC provides qualitative information and can indicate the presence of impurities ifsc.edu.br.
Interactive table: Example TLC Conditions for this compound
| Parameter | Value |
| Stationary Phase | Silica gel 60 F254 csic.es |
| Mobile Phase | CHCl3/MeOH (9:1) csic.es |
| Rf Value (this compound) | 0.40 csic.es |
| Detection | UV (254 nm) or Ninhydrin oiv.intreachdevices.com |
Mass Spectrometry Applications in Peptide Characterization
Mass spectrometry (MS) is a crucial tool for determining the molecular weight and confirming the identity of this compound and synthesized peptides thermofisher.comuni.lu. It provides information about the mass-to-charge ratio (m/z) of ions, which can be used to deduce the molecular formula and structure.
Electrospray ionization mass spectrometry (ESI-MS) and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) are common techniques used in peptide chemistry thermofisher.comrsc.orgejbiotechnology.info. MS is used to confirm the correct product mass after peptide synthesis and purification thermofisher.comnih.gov. It is recommended to obtain mass spectra for both crude and purified peptides thermofisher.com. While MS is powerful for identifying masses, it can be challenging to quantify impurities solely by MS; therefore, it is often used in conjunction with techniques like HPLC thermofisher.com. MS can also be used to analyze fragmentation patterns, which can provide sequence information for peptides nih.gov. For example, peaks associated with the loss of the C-terminal carboxy group are common fragmentation events observed in amino acids and peptides plos.org.
Interactive table: Example Mass Spectrometry Data for Peptides
| Technique | Ionization Method | Information Provided |
| MALDI-TOF MS | MALDI | Molecular weight confirmation thermofisher.comnih.gov |
| ESI-MS | ESI | Molecular weight confirmation rsc.orgrsc.orgejbiotechnology.info, Fragmentation data plos.org |
Advanced Research Perspectives and Emerging Applications
Design and Synthesis of Novel Peptides Utilizing Trt-Phe-OH and its Derivatives
This compound is a valuable building block in the design and synthesis of novel peptides, particularly within the framework of solid-phase peptide synthesis (SPPS). The trityl group serves as a protecting group for the α-amino group, allowing for controlled coupling reactions during peptide chain elongation. chemimpex.comresearchgate.net Its compatibility with various coupling reagents further enhances its utility in organic synthesis. chemimpex.com
The incorporation of N-trityl-amino acids, including this compound, into peptide sequences using solid-phase protocols has been successfully achieved. researchgate.net This approach, often used in conjunction with base-labile side-chain protecting groups, offers a method for assembling peptides under mild conditions. researchgate.netcsic.es This is particularly advantageous for the synthesis of complex peptides and biomolecules that may be sensitive to harsher conditions. researchgate.net
This compound derivatives have been utilized in the synthesis of various peptides and peptidomimetics. For instance, Fmoc-Asn(Trt)-Phe-OH has been employed as a dipeptide fragment in the synthesis of hemopressin peptides via classical solution phase fragment condensation. nih.gov The trityl group is also used for protecting side chains of certain amino acids like asparagine (Asn) and glutamine (Gln) in Fmoc-based SPPS, highlighting its versatility beyond N-alpha protection. researchgate.netcsic.esamidetech.comnih.gov The selective removal of the trityl group is a key step in certain peptide modification strategies, such as the creation of cyclic urethane (B1682113) moieties in the synthesis of fatty amine-tripeptide conjugates. frontiersin.org
Exploration of Structure-Activity Relationships in Trt-Peptide Derivatives
The incorporation of modified amino acids like this compound and its derivatives into peptides is instrumental in exploring structure-activity relationships (SAR). By altering the structure of a peptide through the inclusion of modified residues, researchers can investigate how these changes impact the peptide's biological activity and properties. bachem.comnih.gov
While direct SAR studies specifically focused only on the this compound moiety within a peptide were not extensively detailed in the search results, the use of trityl-protected amino acids in the synthesis of peptide analogues for SAR studies is evident. For example, studies on cyclic somatostatin (B550006) analogues have utilized a Thr(Trt) modification, and the presence or absence of the trityl group on threonine in a specific cyclic peptide significantly impacted its antiproliferative activity, demonstrating the influence of the trityl group on biological function. nih.gov Similarly, SAR studies on melanocortin peptides have explored the impact of substituting amino acids like phenylalanine with modified or unnatural amino acids to understand their effect on receptor binding and activity. nih.govmdpi.com
The trityl group, being bulky and hydrophobic, can influence the conformation and interactions of the peptide, thereby affecting its activity. The use of N-trityl-amino acids allows for the creation of peptides with altered structural features, which can then be tested for modified biological or biochemical properties. chemimpex.comresearchgate.net
Role in Stabilizing Proteins and Modulating Enzyme Activity
Trityl-L-phenylalanine is considered valuable in the field of biotechnology for its potential role in stabilizing proteins and improving their functionality, including in enzyme production and diagnostics. chemimpex.com Protein stability is crucial for their function, and various factors can lead to denaturation and loss of activity. mdpi.comnih.gov
While the precise mechanisms by which this compound itself directly stabilizes existing proteins or modulates their enzyme activity were not explicitly detailed, the use of modified amino acids in peptide design can indirectly contribute to these aspects. Peptides containing modified residues might be designed to interact with proteins or enzymes in ways that enhance their stability or alter their activity. bachem.com
Integration into Automated Peptide Synthesis Platforms
Trt-protected amino acids, including this compound, are compatible with and integrated into automated peptide synthesis platforms. amidetech.combiorxiv.org Automated solid-phase peptide synthesis (SPPS) is a widely employed method for synthesizing peptides efficiently and rapidly, particularly in research and industrial settings. researchgate.netcarlroth.com These platforms allow for the stepwise addition of amino acids to build the desired peptide sequence. bachem.comresearchgate.net
Automated peptide synthesizers are designed to handle various protected amino acids, including those with Fmoc and Boc protecting groups, as well as side-chain protecting groups like Trt. amidetech.comgyrosproteintechnologies.com The use of automated platforms enhances the speed, reproducibility, and scale of peptide synthesis, facilitating the creation of peptide libraries and complex sequences for research and development. amidetech.combiorxiv.orggyrosproteintechnologies.com
The efficiency of incorporating amino acids, including those with bulky protecting groups like Trt, into peptides on automated platforms has been studied. While challenges like aggregation can occur with certain hydrophobic and protected amino acids, advancements in automated synthesis strategies and optimization of coupling conditions aim to improve yields and purity. amidetech.combiorxiv.org The integration of this compound into these platforms is essential for its widespread use in generating peptides for various downstream applications.
Future Directions and Unexplored Avenues in Nα Trityl L Phenylalanine Research
Development of More Efficient and Sustainable Synthetic Routes
Current synthetic methods for N-trityl amino acids, including Trt-Phe-OH, have seen improvements, such as "one-pot" procedures utilizing silylated intermediates to achieve high yields and purity. acs.orgacs.org However, the pursuit of more efficient and sustainable routes remains a key area for future research. This includes exploring alternative tritylation methods that minimize the use of hazardous reagents and operate under milder conditions. For instance, metallic catalysis has been investigated to facilitate tritylation reactions, potentially offering speed, simplicity, high yields, and selectivity, even with hydrophilic substrates like amino acids. google.comgoogle.com Future work could focus on optimizing such catalytic systems specifically for the synthesis of this compound and other Trt-protected amino acids. Additionally, the development of phosgene-free methods for synthesizing protected amino acid derivatives, as demonstrated for urethane (B1682113) derivatives, could inspire novel approaches for Trt protection, contributing to greener chemical processes. rsc.org
Broadening the Scope of Trt-Protected Amino Acid Applications
Beyond its primary role in peptide synthesis, the unique properties of Trt-protected amino acids, including this compound, suggest potential in diverse applications. The bulky trityl group can influence molecular interactions and potentially act as a supramolecular protective group in crystal engineering. nih.gov This opens avenues for exploring the use of this compound in designing and controlling the solid-state structures of new materials. Furthermore, Trt-protected amino acids have been incorporated into ionic liquids, demonstrating their potential as versatile reactants and reaction media in organic synthesis. rsc.orgnih.gov Future research could investigate the specific utility of this compound-derived ionic liquids in various transformations. Its use in the study of protein interactions, enzyme activity, and even in cosmetic formulations and neuroscience research has been noted, suggesting untapped potential in biological and material science contexts. chemimpex.comchemimpex.com Integrating this compound into the synthesis of complex molecules beyond linear peptides, such as branched or cyclic structures, also represents a promising direction. sigmaaldrich.com
Computational Modeling of Trt-Amino Acid Reactivity and Interactions
Computational studies can provide valuable insights into the reactivity and interactions of this compound and other Trt-protected amino acids, guiding the design of new synthetic strategies and applications. Modeling the steric and electronic effects of the trityl group on the amino acid and its neighboring molecules can help predict reaction outcomes, optimize reaction conditions, and understand the influence of the protecting group on molecular conformation and recognition. acgpubs.orgrsc.org For example, computational studies have been used to investigate the interaction of trityl-protected ligands with biological targets, highlighting the impact of the trityl group on binding affinity. mdpi.com Future work could involve detailed computational analyses of this compound in various environments, including different solvents and in the presence of coupling reagents or biological molecules. This could lead to a deeper understanding of its behavior during peptide synthesis, deprotection, and in potential new applications, facilitating the rational design of this compound-containing molecules with desired properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
